molecular formula C5H12ClNO B13614156 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride

1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride

Cat. No.: B13614156
M. Wt: 137.61 g/mol
InChI Key: XYMDCPMLDIWSCJ-PGMHMLKASA-N
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Description

1-[(1R)-1-Aminoethyl]cyclopropan-1-ol hydrochloride is a chiral cyclopropane derivative featuring an aminoethyl group and a hydroxyl group attached to the cyclopropane ring.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

1-[(1R)-1-aminoethyl]cyclopropan-1-ol;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4(6)5(7)2-3-5;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1

InChI Key

XYMDCPMLDIWSCJ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1(CC1)O)N.Cl

Canonical SMILES

CC(C1(CC1)O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride typically involves:

  • Formation of the cyclopropanol core with the aminoethyl substituent.
  • Introduction or preservation of the chiral center (1R configuration).
  • Conversion of the free base to the hydrochloride salt to improve stability and handling.

The key challenge is the stereoselective synthesis of the cyclopropanol with the aminoethyl group in the correct configuration.

Reported Preparation Routes

Route via (1-Aminocyclopropyl)methanol Hydrochloride

One documented approach involves the intermediate (1-aminocyclopropyl)methanol hydrochloride , which is structurally related and can be converted to the target compound or used as a precursor in amide coupling reactions.

Preparation of (1-aminocyclopropyl)methanol hydrochloride :

Parameter Details
Starting Material tert-butyl (1-hydroxymethylcyclopropyl)-carbamidate
Reagent Hydrogen chloride (HCl) in 1,4-dioxane (4 mol/L)
Solvent 1,4-dioxane
Temperature 20 °C
Reaction Time 15 hours
Work-up Solvent evaporation, precipitation, suction filtration
Yield 0.5 g product obtained as hydrochloride salt
Characterization 1H NMR (400 MHz, DMSO): δ 5.27 (t, 1H), 0.91 (t, 2H), 0.71 (t, 2H)

This procedure shows the formation of the hydrochloride salt by acid treatment of the carbamate-protected intermediate, followed by isolation of the salt as a solid.

Coupling Reactions Using Aminocyclopropylmethanol Hydrochloride

The hydrochloride salt can be used in coupling reactions to form amides or other derivatives, demonstrating its synthetic utility.

Parameter Details
Reaction Type Amide bond formation
Reagents Acid chloride or activated acid derivative, N-ethyl-N,N-diisopropylamine (base)
Solvent Dichloromethane
Temperature 20 °C
Reaction Time 0.5 hours
Yield 55% isolated yield of amide derivative
Purification Silica gel chromatography
Characterization MS (ESI+): m/z = 378.3 [M+H]+

This method highlights the use of the hydrochloride salt in amide coupling, a common synthetic step in medicinal chemistry.

Alternative Synthetic Conditions

Other reported conditions for related compounds include:

  • Use of N-ethyl-N,N-diisopropylamine as a base in tetrahydrofuran or dichloromethane solvents.
  • Heating under reflux or elevated temperatures (up to 160 °C) for extended periods (16-19 hours).
  • Purification via preparative HPLC and removal of acid impurities using bicarbonate cartridges.

Yields vary depending on the substrate and reaction conditions, ranging from moderate (30%) to good (80%).

Summary Table of Preparation Methods

Method No. Starting Material Reagents/Conditions Yield (%) Key Notes Reference
1 tert-butyl (1-hydroxymethylcyclopropyl)-carbamidate HCl in 1,4-dioxane, 20 °C, 15 h Not specified (0.5 g isolated) Hydrochloride salt formation by acid treatment
2 (1-aminocyclopropyl)methanol hydrochloride + acid chloride N-ethyl-N,N-diisopropylamine, DCM, 20 °C, 0.5 h 55 Amide coupling reaction, silica gel purification
3 1-(2-aminoethyl)piperidin-4-ol (related compound) Pd(OAc)2, BINAP, Cs2CO3, triethylamine, toluene reflux, 16 h x2 30 Catalytic coupling, preparative HPLC purification
4 Aminocyclopropylmethanol hydrochloride + carboxamide DIEA, DMF, 90 °C, 18 h 11 Low yield, reverse-phase HPLC purification

Detailed Reaction Procedures and Notes

Hydrochloride Salt Formation

  • The hydrochloride salt is prepared by treating the protected cyclopropanol amine precursor with hydrogen chloride in 1,4-dioxane at room temperature.
  • The reaction proceeds smoothly over 15 hours with precipitation of the hydrochloride salt.
  • This step is crucial for isolating a stable, crystalline form of the compound suitable for further synthetic steps or characterization.

Amide Coupling Reactions

  • The hydrochloride salt can be used directly in amide coupling reactions with acid chlorides or activated carboxylic acids.
  • The base N-ethyl-N,N-diisopropylamine neutralizes the hydrochloride salt and facilitates amide bond formation.
  • Reactions are typically performed at room temperature or slightly elevated temperatures for short times (0.5 to 1 hour).
  • Purification involves extraction, drying, evaporation, and chromatographic techniques to isolate the pure amide products.

Catalytic Coupling and Purification

  • For related amino alcohol derivatives, palladium-catalyzed coupling using Pd(OAc)2 and BINAP ligand in toluene under reflux has been reported.
  • The reaction requires inert atmosphere and multiple additions of catalyst and base for completion.
  • Purification is achieved by preparative HPLC and removal of acidic impurities using bicarbonate cartridges.
  • Yields are moderate (~30%) but provide access to complex derivatives.

Chemical Reactions Analysis

Amino Group Reactions

The primary amine participates in nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild conditions (0–25°C, inert solvent) .

  • Schiff Base Formation : Condenses with aldehydes/ketones (e.g., benzaldehyde) in ethanol, catalyzed by acid or base, yielding imines .

  • Salt Formation : Protonation equilibria with acids (e.g., HCl) enhance solubility, critical for pharmaceutical formulations .

Alcohol Group Reactions

The tertiary alcohol undergoes:

  • Esterification : Reacts with anhydrides (e.g., acetic anhydride) in pyridine to form esters .

  • Oxidation : Resists typical oxidants (e.g., CrO₃) due to steric hindrance from the cyclopropane ring .

Cyclopropane Ring Reactivity

The strained cyclopropane ring enables unique transformations:

Reaction Type Conditions Product Mechanistic Pathway
Ring-Opening H₂O, H⁺/Δ1,3-Diol derivativeAcid-catalyzed nucleophilic addition
Electrophilic Addition Br₂/CCl₄Dibrominated bicyclo[3.1.0]hexaneRadical or ionic pathway
Transition Metal Catalysis Pd(OAc)₂, H₂ (1 atm)Hydrogenolysis to acyclic alkaneSyn-addition of H₂ across strained C-C

Data inferred from MIRC reaction analogs and cyclopropane literature .

Stereochemical Influence

The (1R)-configuration directs enantioselective outcomes:

  • Catalytic Asymmetric Reactions : Chiral catalysts (e.g., cinchona alkaloids) induce >90% ee in Michael additions, leveraging the amine’s spatial arrangement .

  • Ring-Opening Selectivity : Acidic conditions yield diastereomeric diols dependent on protonation site .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, cyclopropane ring ruptures, generating propene and NH₃ .

  • Photolysis : UV light induces radical-mediated ring expansion to cyclobutane derivatives .

Scientific Research Applications

1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various receptors and enzymes, leading to specific biological effects. The cyclopropane ring and hydroxyl group also contribute to its overall activity by influencing its binding affinity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Pharmacological/Functional Role Key Differences
1-[(1R)-1-Aminoethyl]cyclopropan-1-ol HCl C₆H₁₂ClNO Cyclopropane, aminoethyl, hydroxyl Not explicitly reported (inferred: potential CNS or enzyme modulation) Unique R-configuration and cyclopropane strain
Phenylpropanolamine HCl () C₉H₁₄ClNO Benzene, amino, hydroxyl Nasal decongestant, anorexic Aromatic ring vs. cyclopropane; lack of ring strain
Y-27632 HCl () C₁₄H₂₀Cl₂N₄O Cyclohexane, pyridine, aminoethyl Rho kinase inhibitor (research use) Larger ring system; pyridine moiety
Milnacipran HCl () C₁₅H₂₂ClNO₂ Cyclopropane, carboxamide, diethyl Antidepressant (SNRI) Carboxamide group; diethyl substitution
1-Amino-1-(hydroxymethyl)cyclopropane HCl () C₄H₉NO·HCl Cyclopropane, aminomethyl, hydroxyl Building block for organic synthesis Hydroxymethyl vs. aminoethyl substituent

Structural and Physicochemical Properties

  • Stereochemistry: The (1R) configuration may influence chiral recognition in biological systems, contrasting with racemic mixtures like phenylpropanolamine HCl .
  • Solubility: Amino and hydroxyl groups improve water solubility, similar to phenylpropanolamine HCl, but cyclopropane hydrophobicity may reduce bioavailability compared to non-cyclic analogs .

Pharmacological and Functional Roles

  • Phenylpropanolamine HCl: Acts as a decongestant via α-adrenergic receptor agonism, a mechanism less likely in the target compound due to structural differences .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-[(1R)-1-aminoethyl]cyclopropan-1-ol hydrochloride, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies, such as the addition of carbenes or transition-metal-catalyzed reactions to form the strained cyclopropane ring. Chiral resolution techniques (e.g., chiral chromatography or enzymatic resolution) are critical to isolate the (1R)-stereoisomer. Protecting groups for the amine (-NH₂) and hydroxyl (-OH) functionalities are often used to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection for the amine and silyl ethers for the hydroxyl group can be employed. Final hydrochloride salt formation is achieved via HCl treatment in polar solvents like ethanol .

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the cyclopropane ring (characteristic δ 0.5–2.5 ppm for ring protons) and substituents. NOESY or ROESY experiments confirm stereochemistry by spatial proximity of protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₆H₁₄ClNO⁺ for [M+H]⁺).
  • X-ray Crystallography : Definitive proof of stereochemistry and crystal packing.
  • IR Spectroscopy : Confirms hydroxyl (broad ~3200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and sensitive to heat. Storage under inert atmosphere (argon or nitrogen) at room temperature is recommended. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) combined with HPLC monitoring can identify degradation products, such as cyclopropane ring-opening or oxidation of the hydroxyl group .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The strained cyclopropane ring increases reactivity by lowering activation energy for ring-opening. For example, in SN2 reactions, the hydroxyl group may act as a leaving group under acidic conditions, leading to ring expansion or substitution. Kinetic studies comparing reaction rates with non-cyclopropane analogs (e.g., cyclohexanol derivatives) quantify the strain effect. Computational modeling (DFT) can map transition states and electron density shifts .

Q. What in vitro assays are suitable for evaluating its biological activity, and how does solubility impact experimental design?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use purified enzymes (e.g., aminotransferases) with UV-Vis or fluorescence-based detection of co-factor depletion (e.g., NADH at 340 nm).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity for targets like G-protein-coupled receptors.
  • Solubility in aqueous buffers (e.g., PBS) is enhanced by the hydrochloride salt form. Pre-solubilization in DMSO (<1% v/v) is typical for cell-based assays .

Q. How can molecular modeling techniques predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Docking Simulations : Software like AutoDock Vina or Schrödinger Glide predicts binding poses in target proteins (e.g., active sites of kinases).
  • Molecular Dynamics (MD) : Simulations (100 ns trajectories in GROMACS) assess binding stability and conformational changes.
  • Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG) using energy decomposition .

Q. What experimental approaches are used to study its environmental fate, particularly interactions with indoor surfaces?

  • Methodological Answer :

  • Adsorption Studies : Quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) measure adsorption kinetics on materials like glass or polymers.
  • Microspectroscopic Imaging : Raman or FTIR microscopy maps compound distribution and degradation on surfaces.
  • Oxidative Degradation : Chamber studies with ozone or hydroxyl radicals simulate indoor air reactions, analyzed via GC-MS .

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